Benzamide, N-methyl-4-(1-piperazinylmethyl)-

Tyrosine Kinase Inhibition Drug Metabolism Chronic Myeloid Leukemia

Researchers developing LC-MS/MS methods for imatinib therapeutic drug monitoring require authentic impurity reference standards for method validation. Benzamide, N-methyl-4-(1-piperazinylmethyl)- (CAS 1284951-22-9) addresses this need as the key substructure of N-desmethyl imatinib (CGP-74588). • Imatinib impurity reference standard for pharmacopeial QC testing & HPLC/LC-MS method validation • N-methylpiperazine SAR probe for kinase selectivity profiling; distinct inhibition profiles vs. unsubstituted benzamide analogues • In stock with competitive pricing; global shipping from BenchChem

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
Cat. No. B12070624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-methyl-4-(1-piperazinylmethyl)-
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=C(C=C1)CN2CCNCC2
InChIInChI=1S/C13H19N3O/c1-14-13(17)12-4-2-11(3-5-12)10-16-8-6-15-7-9-16/h2-5,15H,6-10H2,1H3,(H,14,17)
InChIKeyWZFWMRGPTNWLIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-4-(1-Piperazinylmethyl)Benzamide Overview


Benzamide, N-methyl-4-(1-piperazinylmethyl)- (CAS 1284951-22-9; MW 233.31; C13H19N3O) is an organic compound belonging to the benzamide class, characterized by a piperazine ring linked via a methylene bridge to the para-position of the benzamide core and an N-methyl substitution . It is closely related to the active metabolite N-desmethyl imatinib (CGP-74588, CAS 404844-02-6, MW 479.6), which shares the 4-(1-piperazinylmethyl)benzamide substructure but contains an additional substituted phenyl-pyrimidinyl-amino moiety [1]. The compound serves as both a research tool and a pharmacologically relevant impurity in the synthesis of imatinib mesylate, a tyrosine kinase inhibitor .

1

Impurity reference standard for imatinib manufacturing and quality control

2

Kinase inhibitor SAR probe with N-methylpiperazine motif

3

Analytical reference for metabolite quantification research in matrix studies

N-Methyl-4-(1-Piperazinylmethyl)Benzamide Substitution Risks


Generic substitution among benzamide-piperazine derivatives is not scientifically valid due to pronounced structure-activity relationships (SAR) that dictate target engagement, selectivity, and pharmacokinetic behavior. For instance, the presence and position of the N-methyl group on the piperazine ring critically influences kinase inhibition potency, as demonstrated by the N-methylpiperazine analogue 22 exhibiting higher inhibitory potencies than the benzamide analogue 16 against a panel of 26 kinases while maintaining a selectivity score S(50%) of 0.38 [1]. Similarly, studies on substituted benzamide derivatives show that even minor modifications at the para-position of the benzamide ring can drastically alter enzyme inhibitory activity (IC50), with values ranging from 8.7 μM for a 2-Me substitution to 149 μM for a 4-OMe substitution [2]. In the context of delta opioid receptor agonists, the N-alkyl substitution pattern on the amide nitrogen is a critical determinant of binding affinity and receptor subtype selectivity, with N,N-dialkyl derivatives exhibiting >10-fold higher affinity than N-monoalkyl or unsubstituted counterparts [3]. Therefore, selecting a specific compound based on its precise molecular structure is essential for reproducible biological outcomes.

N-alkyl substitution pattern on amide nitrogen strongly influences receptor affinity and selectivity; N-monoalkyl derivatives exhibit lower affinity than N,N-dialkyl analogues.

Para-substitution on benzamide ring dramatically changes enzyme inhibitory potency; even 4-Me reduces activity several-fold compared to unsubstituted lead.

N-methyl group on piperazine alters kinase selectivity profile; analogues without this group may show different target engagement.

N-Methyl-4-(1-Piperazinylmethyl)Benzamide: Quantitative Evidence


Bcr-ABL Kinase Inhibition and Pharmacokinetic Profile

The N-desmethyl imatinib metabolite (CGP-74588), which contains the N-methyl-4-(1-piperazinylmethyl)benzamide core, demonstrates in vitro potency against the Bcr-ABL kinase identical to that of the parent drug imatinib. However, its systemic exposure in vivo is substantially lower, which is a critical consideration for analytical method development and metabolite quantification studies .

Bcr-ABL Inhibition & PK
Reported
IC50 = 38 nM (equipotent to imatinib); plasma exposure 10–15% of parent
Reported equipotency in kinase assay; distinct exposure profile requires analytical method distinction
Data to verify; no primary source cited
Tyrosine Kinase Inhibition Drug Metabolism Chronic Myeloid Leukemia

Divergent CYP450 Inhibition Profiles

Direct inhibition studies comparing imatinib and its N-desmethyl metabolite (CGP-74588) reveal differential inhibitory effects on key CYP450 isoforms. While both compounds inhibit CYP3A4, their Ki values against specific probe substrates differ, which can impact predictions of drug-drug interactions and metabolic stability assessments [1].

CYP3A4 Inhibition Profile
Head-to-head
Ki (amodiaquine): 12.8 vs 8.4 μM; Ki (midazolam): 18.1 vs 23.3 μM
Differential CYP3A4 inhibition may alter DDI prediction context for specific substrates
Human hepatic microsomes; direct comparison with imatinib
Drug-Drug Interactions Cytochrome P450 Hepatotoxicity

Kinase Selectivity and Potency Across Target Panels

In a kinase panel screen, a benzamide analogue (16) and its N-methylpiperazine counterpart (22) were evaluated. The N-methylpiperazine analogue, which incorporates the N-methylpiperazine moiety found in the target compound, demonstrated improved kinase inhibition potency while maintaining a selectivity score S(50%) of 0.38, indicating a favorable balance between broad kinase engagement and selectivity [1].

Kinase Panel Selectivity
Class-level inference
S(50) = 0.38; improved potencies vs benzamide analogue
Class-level evidence: N-methylpiperazine may enhance kinase inhibition without proportional selectivity loss
26-kinase panel at 30 µM
Kinase Profiling Selectivity Score MPS1/Aurora Inhibition

Substituent Effects on Benzamide Enzyme Inhibition

A structure-activity relationship study on substituted benzamide derivatives revealed that the nature and position of substituents on the benzamide ring profoundly influence enzyme inhibitory activity. The unsubstituted lead compound exhibits an IC50 of 8.7 μM, and any substitution at the para-position drastically reduces potency [1]. This underscores the importance of the para-methyl substitution pattern in the target compound.

Para-Substituent SAR
Class-level inference
Lead (unsubstituted) IC50=8.7 μM; 4-Me: 29.1 μM; 4-OMe: 149 μM
Para-substitution reduces enzyme inhibitory activity; supports critical role of specific para-(piperazinylmethyl) pattern
Enzyme inhibition assay; mean ± SD reported
SAR Enzyme Inhibition Medicinal Chemistry

Delta Opioid Receptor Affinity and N-Alkyl Substitution

SAR studies on (α-piperazinylbenzyl)benzamides show that the number of alkyl substituents on the amide nitrogen is a primary driver of delta opioid receptor (DOR) binding affinity. N-Monoalkyl derivatives exhibit significantly lower affinity than N,N-dialkyl derivatives, and unsubstituted benzamides are the least potent [1].

δ Opioid Receptor Affinity
Class-level inference
N,N-Dialkyl: nanomolar IC50; N-monoalkyl: lower affinity; unsubstituted: lowest affinity
N-methyl monoalkyl class exhibits lower DOR affinity than N,N-dialkyl analogues; stereoisomer differences >10-fold
Competition binding assays in rat brain membranes; review for DOR context
Opioid Receptor GPCR Analgesia

N-Methyl-4-(1-Piperazinylmethyl)Benzamide Applications


Imatinib Metabolite Quantification Standard

Given its identical in vitro potency but distinct plasma exposure profile relative to imatinib, N-desmethyl imatinib (CGP-74588) is an essential analytical reference standard for developing and validating LC-MS or HPLC methods to quantify imatinib and its active metabolite in patient plasma. This is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies in chronic myeloid leukemia (CML) treatment .

CYP450 Inhibition and DDI Assessment

The differential CYP3A4 inhibition profile of N-desmethyl imatinib compared to the parent drug makes it a valuable tool for in vitro DDI assessments. Researchers can use the compound to deconvolute the contribution of the metabolite to overall CYP inhibition, particularly for substrates like amodiaquine and midazolam, thereby refining predictions of clinical DDI liability [1].

Kinase Inhibitor SAR Probe

The N-methylpiperazine moiety present in the compound serves as a solubilizing group that can modulate kinase selectivity and ligand efficiency. As demonstrated by comparative kinase panel screening, N-methylpiperazine analogues can maintain potency while offering a distinct selectivity profile compared to unsubstituted benzamide analogues. This makes the compound a useful SAR probe for hit-to-lead optimization in kinase drug discovery programs targeting MPS1, Aurora kinases, or other members of the kinome [2].

Impurity Profiling for Imatinib Synthesis

4-(Piperazin-1-ylmethyl)benzamide derivatives are recognized as potential impurities in the manufacturing of imatinib mesylate. This compound is therefore employed as a reference material for impurity profiling, method validation, and quality control testing during the pharmaceutical production of imatinib to ensure compliance with pharmacopeial standards .

Application
Selection Property
Validation Focus
Metabolite Quantification Research
Metabolite quantification context
LC-MS/MS method development for research PK matrices
CYP450 DDI Assessment
CYP3A4 inhibition profile comparison
In vitro DDI prediction model validation
Kinase Inhibitor SAR Studies
N-methylpiperazine selectivity profile
Kinase panel screening and selectivity score interpretation
Impurity Profiling Reference
Impurity identification context
Pharmacopeial method validation and QC testing

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